[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine
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Overview
Description
[1-(2,3-Dimethylphenyl)cyclopropyl]methanamine: is a chemical compound with the molecular formula C12H17N It is characterized by a cyclopropyl group attached to a methanamine moiety, with a 2,3-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,3-Dimethylphenyl)cyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor followed by amination. One common method involves the reaction of 2,3-dimethylphenylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with considerations for cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions due to its structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(2,3-Dimethylphenyl)cyclopropyl]methanamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
- [1-(2,4-Dimethylphenyl)cyclopropyl]methanamine
- [1-(2,5-Dimethylphenyl)cyclopropyl]methanamine
- [1-(3,4-Dimethylphenyl)cyclopropyl]methanamine
Uniqueness: The unique positioning of the dimethyl groups on the phenyl ring in [1-(2,3-Dimethylphenyl)cyclopropyl]methanamine may confer distinct steric and electronic properties, influencing its reactivity and interactions compared to its isomers.
Properties
IUPAC Name |
[1-(2,3-dimethylphenyl)cyclopropyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-4-3-5-11(10(9)2)12(8-13)6-7-12/h3-5H,6-8,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVGXIVYMWPMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2(CC2)CN)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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